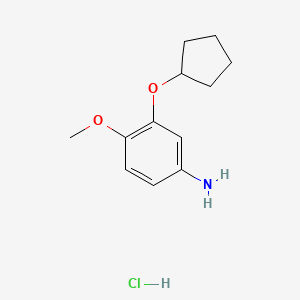

3-(Cyclopentyloxy)-4-methoxyaniline hydrochloride

Description

Overview of Aminoaryl Ethers in Organic Chemistry

Aminoaryl ethers are a class of organic compounds characterized by the presence of an ether group (R-O-R') and an amino group (-NH2) attached to an aromatic ring system. chemspider.combeilstein-journals.org The general structure consists of an oxygen atom bonded to an aryl group and an alkyl or another aryl group, with an amino functionality substituted on the aromatic core. chemspider.com This combination of functional groups imparts a unique set of chemical properties. The ether linkage is generally stable and unreactive towards many reagents, while the aromatic amine provides a site for a wide variety of chemical transformations. chemspider.com

The synthesis of aryl ethers can be achieved through several methods, including the Williamson ether synthesis and Ullmann condensation. chemenu.com These compounds are prevalent in biochemistry, forming key linkages in complex natural products like lignin. chemspider.combeilstein-journals.org Their structural motifs are also common in pharmacophores, the active portions of drug molecules, making them a continued focus of drug discovery efforts. vjs.ac.vn

General Importance of Substituted Anilines as Chemical Building Blocks

Substituted anilines, which are derivatives of aniline (B41778), are fundamental building blocks in chemical synthesis. coleparmer.com They serve as versatile starting materials for the production of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. coleparmer.com The amino group on the aniline ring can be readily modified, allowing for the construction of diverse molecular architectures.

In medicinal chemistry, the aniline scaffold is present in numerous drugs. nih.govgoogle.com However, the aniline motif itself can present challenges, as it can be susceptible to metabolic breakdown in the liver, sometimes leading to the formation of toxic metabolites. nih.govnih.govnih.gov This has led researchers to develop strategies for modifying aniline structures or creating bioisosteres (substitutes with similar biological properties) to enhance the safety and efficacy of drug candidates. google.comorientjchem.org The strategic placement of various substituents on the aniline ring allows chemists to fine-tune the electronic and steric properties of a molecule, which can significantly impact its biological activity, solubility, and metabolic stability. nih.gov

Specific Context of 3-(Cyclopentyloxy)-4-methoxyaniline (B114220) Hydrochloride within Academic Research

3-(Cyclopentyloxy)-4-methoxyaniline hydrochloride is a specialized, substituted aniline that is primarily utilized for research and development purposes. coleparmer.com Its chemical structure, featuring a bulky cyclopentyloxy group and a methoxy (B1213986) group on the aniline ring, makes it a valuable intermediate for the synthesis of complex target molecules, particularly in the field of medicinal chemistry.

While specific, high-profile drugs directly synthesized from this particular intermediate are not prominently documented in publicly available literature, the structural motifs it contains are relevant to pharmacologically active compounds. For instance, the related compound 3-cyclopentyloxy-4-methoxybenzaldehyde is a known key intermediate in the synthesis of selective phosphodiesterase 4 (PDE4) inhibitors, which are investigated for the treatment of inflammatory diseases. google.com Furthermore, the cyclopentyloxy group is found in other therapeutic agents under development for inflammatory conditions. google.com

The presence of the 3-cyclopentyloxy and 4-methoxy substituents provides a specific lipophilic and electronic profile. This pre-functionalized core allows researchers to bypass several synthetic steps, incorporating this unique substitution pattern directly into a larger molecule. As such, this compound serves as a commercially available, advanced building block for synthetic chemists engaged in discovery research, enabling the exploration of novel chemical space in the quest for new therapeutic agents.

Physicochemical Properties of 3-(Cyclopentyloxy)-4-methoxyaniline

The following table summarizes key physicochemical properties of the free base form of the title compound, 3-(Cyclopentyloxy)-4-methoxyaniline. Data for the hydrochloride salt is less available in public databases.

| Property | Value | Source |

| Molecular Formula | C12H17NO2 | guidechem.comappchemical.com |

| Molecular Weight | 207.27 g/mol | guidechem.com |

| CAS Number | 154464-26-3 | guidechem.comappchemical.com |

| cLogP | 2.319 | |

| Polar Surface Area | 44.48 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 3 |

Established Synthetic Routes and Transformations

The traditional synthesis of substituted anilines and aryl ethers provides a foundation for the preparation of this compound. These methods often involve multi-step sequences that allow for the introduction of the desired functional groups.

Reductive Amination Pathways

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In a potential pathway to the target molecule, a suitably substituted aniline could be reacted with cyclopentanone. This reaction typically proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices. The general scheme for reductive amination involves the reaction of an amine with a ketone in the presence of a reducing agent to form a secondary amine researchgate.netresearchgate.net.

While direct reductive amination of an aniline with a ketone is a common strategy, an alternative approach involves the reaction of an aldehyde with an aniline. This method proceeds via an initial condensation to form an imine, which is subsequently reduced. This process can be carried out in a one-pot fashion beilstein-journals.org.

Alkylation and Arylation Strategies

The introduction of the cyclopentyloxy group is a critical step in the synthesis. This is typically achieved through an alkylation reaction, most commonly the Williamson ether synthesis. This method involves the reaction of an alkoxide with an alkyl halide masterorganicchemistry.comjk-sci.comwikipedia.orglibretexts.orglumenlearning.com. In the context of synthesizing this compound, a plausible precursor would be a phenol derivative, such as 3-hydroxy-4-methoxyaniline or a protected form thereof. The phenoxide, generated by treatment with a base, would then be reacted with a cyclopentyl halide (e.g., cyclopentyl bromide) to form the desired ether linkage.

The Williamson ether synthesis is a well-established and widely used method for preparing both symmetrical and unsymmetrical ethers wikipedia.org. The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide masterorganicchemistry.com.

| Reactants | Reagents | Product | Yield | Reference |

| Phenol, Alkyl Halide | Base (e.g., K2CO3, NaOH) | Aryl Alkyl Ether | Generally Good | jk-sci.com |

| Guaiacol, Ethanol | WO3/HY catalyst | Alkylphenols | 52% total yield | aalto.fi |

Interactive Data Table: General Conditions for Williamson Ether Synthesis This table summarizes typical conditions for the Williamson ether synthesis.

Conversion from Nitrobenzene Precursors

A common and effective strategy for the synthesis of anilines is the reduction of the corresponding nitrobenzene derivative. This approach offers the advantage of utilizing the strongly deactivating and ortho-, para-directing nature of the nitro group to facilitate other substitutions on the aromatic ring before its conversion to the amine.

For the synthesis of this compound, a key intermediate would be 3-(cyclopentyloxy)-4-methoxy-nitrobenzene. This nitro compound can be prepared by the Williamson ether synthesis from 3-hydroxy-4-methoxynitrobenzene and a cyclopentyl halide. Subsequent reduction of the nitro group yields the target aniline. A variety of reducing agents are effective for the conversion of nitroarenes to anilines, including catalytic hydrogenation (e.g., H2/Pd-C), and metal-based reductions (e.g., Fe/HCl, SnCl2/HCl) nih.govcommonorganicchemistry.comwikipedia.org. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

| Nitro Compound | Reducing Agent | Product | Reference |

| Nitrobenzene | H2, Pd/C | Aniline | commonorganicchemistry.com |

| Nitrobenzene | Fe, Acid | Aniline | commonorganicchemistry.com |

| Nitrobenzene | SnCl2, HCl | Aniline | commonorganicchemistry.com |

| Nitroarenes | NaBH4, Cu@C catalyst | Anilines | mdpi.com |

Interactive Data Table: Common Reagents for Nitro Group Reduction This table lists several common reagents used for the reduction of nitroarenes to anilines.

Novel and Optimized Synthetic Approaches

Recent advances in organic synthesis have led to the development of more efficient and selective methods for the key transformations required to synthesize this compound.

Modern Reagents and Catalytic Systems for Ether Formation and Aromatic Amination

Modern catalytic systems offer milder and more efficient alternatives to traditional methods for ether formation. For the selective O-alkylation of phenols, various catalysts have been developed. For instance, the alkylation of guaiacol (2-methoxyphenol), a compound structurally related to the precursors of the target molecule, has been achieved using a Y zeolite-supported tungsten oxide catalyst aalto.fi. Such catalytic approaches can offer improved selectivity and avoid the use of stoichiometric bases. Other modern methods for aryl ether synthesis include copper-catalyzed couplings of aryl halides with alcohols organic-chemistry.org.

In the realm of aromatic amination, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. While not directly applicable to the final aniline formation from a nitro group, these methods are invaluable for the synthesis of complex aniline precursors.

Stereoselective Synthesis of Related Compounds

While 3-(cyclopentyloxy)-4-methoxyaniline itself is not chiral, the principles of stereoselective synthesis are relevant for the preparation of more complex analogues or if a chiral center were to be introduced on the cyclopentyl ring. The stereoselective synthesis of aryl ethers has been an area of active research. For example, nickel-catalyzed enantioselective additions to imines can produce chiral allylic amines, which could be precursors to chiral aniline derivatives acs.org. Furthermore, methods for the stereoselective synthesis of cyclopropyl alcohols have been developed, which could be adapted for the synthesis of chiral cyclopentyl derivatives nih.gov. The synthesis of chiral aryl ethers can also be approached through arene-manganese chemistry acs.org.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-cyclopentyloxy-4-methoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-7-6-9(13)8-12(11)15-10-4-2-3-5-10;/h6-8,10H,2-5,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNFFTNYYSBKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OC2CCCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies

Amination Reactions of the Anilino Group

The primary amino group of 3-(Cyclopentyloxy)-4-methoxyaniline (B114220) serves as a potent nucleophile, readily participating in reactions to form new carbon-nitrogen bonds. A key example of this reactivity is its use in N-alkylation reactions to construct heterocyclic systems. For instance, the reaction of 3-(cyclopentyloxy)-4-methoxyaniline with α,α'-dibromo-o-xylene in the presence of a base such as potassium carbonate leads to the formation of 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]isoindoline. wikipedia.org In this transformation, the aniline (B41778) nitrogen performs a tandem nucleophilic substitution on the dibromide, resulting in a high-yield cyclization to form the isoindoline (B1297411) core. wikipedia.org

This type of reaction highlights the aniline's capacity to act as a building block, where the nitrogen atom is integral to the formation of larger, more complex scaffolds.

Table 1: N-Alkylation for Isoindoline Synthesis wikipedia.org

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 3-(Cyclopentyloxy)-4-methoxyaniline | α,α'-Dibromo-o-xylene | Potassium Carbonate (K₂CO₃) | DMF | 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]isoindoline | 91% |

Reactivity of the Aromatic Ring System

The aromatic ring of 3-(cyclopentyloxy)-4-methoxyaniline is highly activated towards electrophilic aromatic substitution (SEAr) reactions. This heightened reactivity is due to the strong electron-donating effects of the three substituents: the amino, methoxy (B1213986), and cyclopentyloxy groups. wikipedia.orgbyjus.com All three are considered activating groups that stabilize the cationic intermediate (the arenium ion) formed during the substitution process. wikipedia.org

The amino group is a particularly powerful activating group and, like the alkoxy groups, is ortho, para-directing. byjus.com The directing effects of the substituents are synergistic. Considering the substitution pattern:

The C2 position is ortho to the amino group and ortho to the cyclopentyloxy group.

The C5 position is para to the cyclopentyloxy group and ortho to the methoxy group.

The C6 position is ortho to the amino group and meta to the methoxy group.

Due to the strong directing influence and activation provided by the amino group, electrophilic attack is most favored at the positions ortho and para to it. However, the para position is already occupied by the methoxy group. Therefore, electrophiles are predicted to attack the C2 and C6 positions. The high degree of activation from three electron-donating groups suggests that reactions like halogenation may proceed rapidly, potentially even without a catalyst, and could be difficult to control, leading to polysubstituted products. byjus.comlkouniv.ac.in

Derivatization for Advanced Organic Synthesis

The compound is a versatile precursor for creating a wide array of derivatives, particularly those with applications in medicinal chemistry.

The nucleophilic character of the anilino group facilitates straightforward acylation reactions to form amides and carboxamides. A representative transformation is the reaction of 3-(cyclopentyloxy)-4-methoxyaniline with phthalic anhydride (B1165640). byjus.com This reaction proceeds via nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride. The initial amic acid intermediate subsequently undergoes cyclization upon heating in acetic acid to furnish the corresponding N-substituted phthalimide (B116566), a type of cyclic diamide. byjus.com This reaction provides a robust method for installing the aniline moiety onto a phthaloyl scaffold.

Table 2: Phthalimide Formation from 3-(Cyclopentyloxy)-4-methoxyaniline byjus.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-(Cyclopentyloxy)-4-methoxyaniline | Phthalic Anhydride | 1. Chloroform, rt 2. Acetic Acid, reflux | 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1,3-isoindolinedione | 91% |

Beyond simple derivatization, 3-(cyclopentyloxy)-4-methoxyaniline is a key starting material for the synthesis of complex heterocyclic structures. As previously discussed, its reaction with α,α'-dibromo-o-xylene provides a direct route to the isoindoline ring system. wikipedia.org Furthermore, the phthalimide derivative formed from phthalic anhydride can be further elaborated. For example, it can be converted into thioamide analogs using Lawesson's reagent, or reduced to form isoindolinones, which are core structures in compounds investigated as inhibitors of phosphodiesterase 4 (PDE4) and tumor necrosis factor-α (TNF-α). wikipedia.org These multi-step syntheses demonstrate the compound's role as a foundational element in building medicinally relevant heterocyclic molecules.

While direct examples of modern cross-coupling reactions involving 3-(cyclopentyloxy)-4-methoxyaniline are not prominent in the reviewed literature, its structure is amenable to such transformations following initial functionalization. To be utilized in common palladium-catalyzed coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations, the aromatic ring would typically first need to be halogenated.

Based on the principles of electrophilic aromatic substitution discussed in section 3.2, a directed halogenation (e.g., bromination or iodination) would likely install a halogen at one of the activated positions ortho to the amino group (C2 or C6). This resulting aryl halide derivative could then serve as a substrate for a variety of cross-coupling reactions, enabling the construction of complex biaryl systems or the introduction of diverse substituents, thereby significantly expanding the molecular complexity achievable from the parent aniline.

Mechanistic Insights into Key Transformations

The reactions involving 3-(cyclopentyloxy)-4-methoxyaniline proceed through well-established organic chemistry mechanisms.

Amination and Amide Formation : The reactions of the anilino group are classic examples of nucleophilic attack. In the N-alkylation with α,α'-dibromo-o-xylene, the mechanism is a bimolecular nucleophilic substitution (SN2), where the lone pair of the nitrogen atom attacks the benzylic carbon, displacing the bromide ion. wikipedia.org In amide formation with phthalic anhydride, the process is a nucleophilic acyl substitution. The aniline nitrogen attacks the electrophilic carbonyl carbon of the anhydride, leading to a tetrahedral intermediate that subsequently collapses to form the product. byjus.com

Electrophilic Aromatic Substitution : Any substitution on the aromatic ring follows the general SEAr mechanism. wikipedia.org This involves the initial attack of the electron-rich π-system of the benzene (B151609) ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org The aromaticity is then restored by the loss of a proton from the site of attack, typically facilitated by a weak base. The stability of the arenium ion is greatly enhanced by the electron-donating substituents, which accounts for the high reactivity of the ring system.

Investigation of Reaction Intermediates and Transition States

Detailed experimental or computational studies specifically investigating the reaction intermediates and transition states of 3-(Cyclopentyloxy)-4-methoxyaniline hydrochloride are not extensively documented in publicly available literature. However, insights can be drawn from the well-established reaction mechanisms of substituted anilines in general.

In electrophilic aromatic substitution reactions, which are characteristic of anilines, the reaction proceeds through a carbocation intermediate known as an arenium ion or sigma complex. For 3-(Cyclopentyloxy)-4-methoxyaniline, the attack of an electrophile would preferentially occur at the positions ortho and para to the strongly activating amino group. The stability of the resulting arenium ion is a critical factor in determining the reaction pathway. The electron-donating nature of the methoxy and cyclopentyloxy groups would contribute to stabilizing this intermediate through resonance and inductive effects.

Computational studies on simpler aniline derivatives, such as in the context of N-acetylation, have been employed to elucidate the transition states of such reactions. These studies often focus on the energetics of the tetrahedral intermediate formed during the nucleophilic attack of the amine on the acylating agent. The transition state for this process would involve the partial formation of the new N-C bond and the partial breaking of the carbonyl double bond.

In the absence of specific data for this compound, a hypothetical reaction coordinate diagram for a typical electrophilic substitution can be conceptualized. This would feature the reactants, a transition state leading to the formation of the arenium ion intermediate, the arenium ion itself residing in a potential energy well, and a second transition state for the deprotonation step to yield the final product.

Table 1: Postulated Intermediates and Transition States in Reactions of 3-(Cyclopentyloxy)-4-methoxyaniline

| Reaction Type | Postulated Intermediate | Key Features of Transition State |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Partial bond formation between the aromatic ring and the electrophile; delocalization of positive charge. |

| N-Acylation | Tetrahedral Intermediate | Partial formation of the N-C bond; partial breaking of the C=O bond of the acylating agent. |

Influence of Substituents on Reaction Pathways

The primary amino group (-NH2) is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. This is due to its ability to donate its lone pair of electrons into the benzene ring, thereby stabilizing the arenium ion intermediate when the electrophile attacks at these positions.

The methoxy (-OCH3) and cyclopentyloxy (-OC5H9) groups are also activating and ortho-, para-directing. Their activating nature stems from the lone pairs of electrons on the oxygen atoms which can be delocalized into the ring. In the case of 3-(Cyclopentyloxy)-4-methoxyaniline, the positions ortho and para to the amino group are further activated by the presence of these alkoxy groups.

The combined effect of these substituents makes the aromatic ring of 3-(Cyclopentyloxy)-4-methoxyaniline highly nucleophilic. This high reactivity can sometimes be a synthetic challenge, leading to multiple substitutions or side reactions if the reaction conditions are not carefully controlled. For instance, in halogenation reactions, aniline and its activated derivatives are known to undergo polysubstitution readily.

Computational studies on substituted anilines have shown a correlation between the electronic properties of the substituents and the metabolic fate of the compounds, such as N-acetylation. Electron-withdrawing groups tend to decrease the rate of N-acetylation, while electron-donating groups, such as those present in 3-(Cyclopentyloxy)-4-methoxyaniline, would be expected to facilitate this reaction by increasing the nucleophilicity of the amino group.

A known derivatization of 3-(Cyclopentyloxy)-4-methoxyaniline involves its reaction with α,α-dibromo-o-xylene in the presence of a base to form 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]isoindoline. In this reaction, the aniline acts as a nucleophile, displacing the bromine atoms to form a new heterocyclic ring. The electron-donating substituents on the aniline ring enhance the nucleophilicity of the amino group, facilitating this transformation.

Table 2: Influence of Substituents on the Reactivity of the Aniline Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

| -NH2 | 1 | +R > -I (Activating) | Strongly increases reactivity towards electrophiles. | Ortho, Para |

| -OCH3 | 4 | +R > -I (Activating) | Increases reactivity towards electrophiles. | Ortho, Para |

| -OC5H9 | 3 | +R > -I (Activating) | Increases reactivity towards electrophiles. | Ortho, Para |

Note: +R refers to a positive resonance effect (electron-donating), and -I refers to a negative inductive effect (electron-withdrawing).

Applications As a Synthetic Intermediate in Advanced Materials and Specialty Chemicals Research

Role in the Synthesis of Quinolone and Isoindolinone Derivatives

The chemical structure of 3-(Cyclopentyloxy)-4-methoxyaniline (B114220) makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles, particularly quinolones and isoindolinones, which are significant scaffolds in medicinal chemistry.

While direct synthesis of quinolones from this specific aniline (B41778) is not extensively documented in readily available literature, its structural features align with established synthetic routes for quinolone cores. General methods like the Conrad-Limpach or Gould-Jacobs reactions utilize substituted anilines and β-ketoesters or their equivalents to construct the quinolone framework. In these pathways, the aniline nitrogen and the activated phenyl ring participate in cyclization reactions. The electronic properties conferred by the electron-donating methoxy (B1213986) and cyclopentyloxy groups on the aniline ring would influence the reactivity and regioselectivity of such cyclization reactions.

In contrast, the application of its free base, 3-(cyclopentyloxy)-4-methoxyaniline, in the synthesis of isoindolinone derivatives has been explicitly demonstrated. A study focused on the synthesis and in vitro evaluation of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives for the inhibition of tumor necrosis factor-alpha (TNF-α) production. nih.gov In this research, the aniline derivative is reacted with a suitable precursor to form the core isoindolinone structure, highlighting its utility in creating biologically active molecules. nih.gov The study yielded several derivatives, with 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinone showing the most potent inhibitory activity against TNF-α production in lipopolysaccharide-stimulated cells. nih.gov

| Derivative Class | General Synthetic Approach | Specific Example Synthesized | Significance |

|---|---|---|---|

| Quinolones | Reaction of a substituted aniline with β-ketoesters or α,β-unsaturated carbonyl compounds (e.g., Conrad-Limpach, Gould-Jacobs reactions). | Plausible but not explicitly documented with 3-(Cyclopentyloxy)-4-methoxyaniline. | Quinolone scaffolds are central to many antibacterial agents and other pharmaceuticals. |

| Isoindolinones | Condensation and cyclization reactions with appropriate precursors. | 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. nih.gov | Derivatives show potential as inhibitors of TNF-α production, relevant for anti-inflammatory research. nih.gov |

Precursor for Complex Heterocyclic Scaffolds

Beyond the direct synthesis of isoindolinones, the 3-(cyclopentyloxy)-4-methoxyphenyl moiety derived from the title compound is a key component in the construction of more intricate heterocyclic systems. These complex scaffolds are often sought after in drug discovery due to their three-dimensional complexity and potential for high-affinity interactions with biological targets.

An important example is the synthesis of 7-(3-cyclopentyloxy-4-methoxyphenyl)hexahydro-3H-pyrrolizin-3-one. This compound, known as Pyrromilast, is a highly active inhibitor of phosphodiesterase 4B (PDE4B) and has been investigated as a potential agent for treating chronic obstructive pulmonary disease (COPD). The synthesis of this complex pyrrolizidinone structure incorporates the 3-(cyclopentyloxy)-4-methoxyphenyl group, demonstrating the utility of the aniline precursor in building sophisticated, biologically significant molecules. The isoindolinone derivatives mentioned previously also represent a class of complex heterocyclic scaffolds developed from this aniline. nih.gov

| Complex Heterocyclic Scaffold | Key Synthetic Application | Resulting Compound Example |

|---|---|---|

| Isoindolinones | Serves as the core aniline precursor for N-aryl isoindolinone synthesis. nih.gov | 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinone. nih.gov |

| Pyrrolizidinones | Incorporated as a key substituent in the synthesis of the pyrrolizidinone core. | 7-(3-Cyclopentyloxy-4-methoxyphenyl)hexahydro-3H-pyrrolizin-3-one (Pyrromilast). |

Utilization in the Development of Research Probes and Ligands

The derivatives synthesized from 3-(cyclopentyloxy)-4-methoxyaniline hydrochloride serve as valuable tools in chemical biology and pharmacology as research probes and ligands for specific biological targets. A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose, and a research probe is a specialized ligand used to study the properties of that biomolecule.

The synthesized 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives were specifically developed to probe the inhibition of TNF-α production. nih.gov Their varying potencies allow for structure-activity relationship (SAR) studies, providing insights into the molecular features required for TNF-α inhibition. The most potent compound from this series acts as a specific ligand that can be used in assays to further investigate the TNF-α signaling pathway. nih.gov

Similarly, the pyrrolizidinone derivative, Pyrromilast, is a potent and selective ligand for phosphodiesterase 4B (PDE4B). This selectivity makes it an excellent research probe for studying the specific roles of the PDE4B isozyme in cellular processes, particularly in the context of inflammation and respiratory diseases. Its use helps to differentiate the functions of PDE4B from other PDE family members.

Contributions to the Synthesis of Surfactant Hydrophobes and Related Compounds

There is no information available in the search results regarding the use of this compound in the synthesis of surfactant hydrophobes or related compounds.

Theoretical and Computational Chemistry of 3 Cyclopentyloxy 4 Methoxyaniline Hydrochloride

Electronic Structure and Molecular Orbital Analysis

Future computational studies would first need to focus on the electronic structure of 3-(Cyclopentyloxy)-4-methoxyaniline (B114220) hydrochloride to understand its fundamental chemical properties. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), would be essential.

Key parameters to be investigated would include the distribution of electron density, electrostatic potential maps, and the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Electronic Properties for Future Investigation

| Property | Theoretical Method | Significance |

|---|---|---|

| HOMO Energy | DFT (e.g., B3LYP/6-31G*) | Indicates electron-donating ability |

| LUMO Energy | DFT (e.g., B3LYP/6-31G*) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Calculated from HOMO/LUMO energies | Relates to chemical reactivity and stability |

| Dipole Moment | DFT Calculations | Provides insight into polarity and intermolecular interactions |

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of the cyclopentyloxy group is a key feature of this molecule. Conformational analysis would be necessary to identify the most stable three-dimensional arrangements (conformers) of the molecule. This typically involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.

Following the identification of low-energy conformers, molecular dynamics (MD) simulations could provide a deeper understanding of the molecule's dynamic behavior over time. MD simulations model the movements of atoms and molecules, offering insights into how the compound might behave in different environments, such as in solution. This would be particularly important for understanding its interactions in a biological context.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting how a molecule will react. By analyzing the electronic structure and molecular orbitals, researchers can identify the most likely sites for electrophilic and nucleophilic attack.

Furthermore, computational methods can be used to model potential reaction pathways, for instance, in metabolic processes or chemical synthesis. By calculating the activation energies for different potential reactions, it is possible to predict the most favorable reaction mechanisms. This information is invaluable for understanding the molecule's stability and potential degradation products.

Spectroscopic Property Simulations for Research Characterization

A crucial aspect of chemical research is the characterization of compounds using spectroscopic techniques. Computational chemistry can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR).

By calculating the vibrational frequencies, it is possible to generate a theoretical IR and Raman spectrum. Similarly, theoretical NMR chemical shifts can be calculated. These simulated spectra can then be compared with experimentally obtained spectra to confirm the structure of the synthesized molecule and to aid in the interpretation of the experimental data.

Table 2: Simulated Spectroscopic Data for Future Comparison

| Spectroscopic Technique | Calculated Parameters | Purpose |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | Identification of functional groups |

| Raman Spectroscopy | Vibrational Frequencies and Intensities | Complements IR for structural analysis |

| ¹H NMR Spectroscopy | Chemical Shifts, Coupling Constants | Elucidation of the proton environment |

Advanced Analytical Methodologies for Research Scale Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification in Synthetic Mixtures (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for separating the target compound from unreacted starting materials, byproducts, and other impurities that may be present in a synthetic mixture.

High-Performance Liquid Chromatography (HPLC): This is the most common technique for assessing the purity of non-volatile organic compounds. For 3-(Cyclopentyloxy)-4-methoxyaniline (B114220) hydrochloride, a reverse-phase HPLC method would typically be developed. While specific application notes for this exact compound are not prevalent in public literature, a general method can be extrapolated from methodologies used for similar aromatic amines, such as 4-methoxyaniline. sielc.com The development of a robust HPLC method would involve optimizing parameters like the column, mobile phase composition, flow rate, and detector wavelength.

A typical setup might involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), often run in a gradient elution mode to ensure the separation of impurities with a wide range of polarities. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the aniline (B41778) chromophore exhibits maximum absorbance. Quantification of the main peak against a reference standard allows for a precise purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. chemicalbook.com The free base form, 3-(Cyclopentyloxy)-4-methoxyaniline, could be analyzed by GC-MS to identify potential volatile impurities. The sample is vaporized and separated on a capillary column (e.g., HP-5ms) before entering the mass spectrometer. chemicalbook.com The mass spectrometer fragments the molecules into characteristic ions, and the resulting mass spectrum serves as a molecular fingerprint. nih.gov By comparing the fragmentation pattern to spectral libraries or by interpreting the fragmentation, the structure of the compound and its impurities can be elucidated. For instance, the mass spectrum of the related compound 3-methoxyaniline shows a prominent molecular ion peak, which is a common feature for aromatic compounds. nih.gov

| Parameter | Typical HPLC Conditions | Typical GC-MS Conditions |

| Technique | Reverse-Phase HPLC | Gas Chromatography-Mass Spectrometry |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with buffer | Helium |

| Detection | UV-Vis Diode Array Detector (DAD) | Quadrupole or Ion Trap Mass Spectrometer |

| Application | Purity determination, quantification | Identification of volatile impurities, structural confirmation |

Advanced Spectroscopic Methods for Structural Elucidation (e.g., 1D and 2D NMR, HRMS, FT-IR)

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) is indispensable for confirming the molecular structure.

¹H NMR: The proton NMR spectrum would confirm the presence of all expected protons, including those on the aromatic ring, the methoxy (B1213986) group, the cyclopentyl group, and the amine group. The chemical shifts, integration values, and coupling patterns would provide definitive evidence of the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment, especially for complex molecules. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition and the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized research compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of 3-(Cyclopentyloxy)-4-methoxyaniline hydrochloride would be expected to show characteristic absorption bands. For the hydrochloride salt, the N-H stretching vibrations of the anilinium ion appear as a broad band in the 2500-3000 cm⁻¹ region. researchgate.net Other key vibrations would include C-H stretches for the aromatic and aliphatic parts, C-O stretches for the ether and methoxy groups, and C=C stretches for the aromatic ring. nih.govnist.gov

| Technique | Information Provided | Expected Observations for this compound |

| ¹H NMR | Proton environment and connectivity | Signals for aromatic, methoxy, cyclopentyl, and anilinium protons with specific chemical shifts and coupling constants. |

| ¹³C NMR | Carbon skeleton | Distinct signals for each carbon atom in the aromatic ring, methoxy group, and cyclopentyl group. |

| HRMS | Exact mass and elemental composition | A precise mass measurement confirming the molecular formula C₁₂H₁₈ClNO₂. |

| FT-IR | Functional groups | Broad N-H stretches (anilinium), C-O ether stretches, aromatic C=C and C-H stretches, and aliphatic C-H stretches. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the anilinium group and the chloride ion. While crystal structure data for this compound is not publicly available, the technique remains the gold standard for unambiguous solid-state structural proof.

Purity Profiling and Impurity Analysis in Research Batches

A critical aspect of research-scale characterization is the identification and quantification of impurities. The impurity profile can provide insights into the synthetic process and the stability of the compound. Impurities can arise from various sources:

Process-related impurities: These include unreacted starting materials (e.g., 4-methoxy-3-nitrophenol, cyclopentyl bromide), reagents, and byproducts from side reactions.

Degradation products: The compound may degrade upon storage or under certain conditions (e.g., light, heat, oxidation), leading to the formation of new impurities.

Techniques like HPLC and LC-MS are employed to develop a purity profile. A high-resolution HPLC method can separate the main compound from trace-level impurities. The separated impurities can then be characterized or identified using mass spectrometry. Establishing a comprehensive impurity profile is essential for ensuring the quality and reproducibility of research results obtained using the compound.

Future Research Directions and Emerging Trends

Exploration of Unconventional Synthetic Routes

Current synthetic methodologies for aniline (B41778) derivatives, while established, often present challenges related to yield, purity, and environmental impact. The future of synthesizing 3-(Cyclopentyloxy)-4-methoxyaniline (B114220) hydrochloride will likely involve a departure from traditional multi-step processes. Researchers are anticipated to explore innovative, convergent synthetic strategies that can construct the core molecule in fewer steps and with greater atomic economy. This could involve the development of novel catalytic systems, potentially using earth-abundant metals, to facilitate the key bond-forming reactions. Furthermore, bio-catalytic methods, employing engineered enzymes, could offer highly selective and environmentally benign alternatives to classical chemical synthesis.

Development of New Reactions and Derivatizations

The reactivity of the aniline functional group in 3-(Cyclopentyloxy)-4-methoxyaniline hydrochloride provides a versatile platform for the creation of a diverse array of derivatives. Future research is expected to focus on expanding the repertoire of reactions this compound can undergo. This includes the development of novel C-N and C-C bond-forming reactions to introduce new functional groups and build more complex molecular architectures. There is also growing interest in late-stage functionalization, a strategy that allows for the modification of the molecule in the final steps of a synthetic sequence, enabling the rapid generation of a library of analogs for screening and optimization in various applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offer numerous advantages, including enhanced safety, improved reaction control, and scalability. appchemical.comacs.org The integration of the synthesis of this compound into flow chemistry platforms is a significant area for future development. guidechem.com This would not only allow for a more efficient and reproducible production process but also enable the telescoping of multiple reaction steps, reducing the need for intermediate purification. guidechem.com Coupled with automated synthesis platforms, which can perform, monitor, and optimize reactions with minimal human intervention, the production and derivatization of this compound could be significantly accelerated. appchemical.com

Computational Design of Novel Derivatives with Tailored Reactivity

Advances in computational chemistry and machine learning are providing powerful tools for the in silico design of new molecules with desired properties. researchgate.net In the context of this compound, computational methods can be employed to predict the reactivity of different sites on the molecule and to design novel derivatives with tailored electronic and steric properties. This predictive power can guide synthetic efforts, prioritizing the synthesis of compounds with the highest probability of exhibiting the desired activity or characteristic. Molecular docking studies, for instance, can be used to design derivatives that bind specifically to a biological target of interest. researchgate.net

Role in Sustainable Chemistry Initiatives Beyond Synthesis Optimization

The push towards more sustainable chemical practices, often encapsulated by the principles of green chemistry, will undoubtedly shape the future of research involving this compound. chemical-suppliers.eu Beyond optimizing the synthesis to reduce waste and energy consumption, future initiatives may explore the use of this compound as a building block derived from renewable feedstocks. Research into the lifecycle of its derivatives, including their biodegradability and environmental fate, will also be crucial. mdpi.com Furthermore, its potential application in the development of more environmentally friendly materials or as a catalyst in green chemical transformations represents an exciting avenue for future investigation.

Q & A

Q. What synthetic routes are recommended for preparing 3-(cyclopentyloxy)-4-methoxyaniline hydrochloride, and how can yields be optimized?

The compound is synthesized via alkylation of 2-methoxy-5-nitrophenol with cyclopentyl bromide, followed by nitro group reduction using transfer hydrogenation (Pd/C and ammonium formate). The aniline intermediate is then converted to the hydrochloride salt. For optimization, ensure stoichiometric control during alkylation and use inert atmospheres to minimize side reactions. Reaction time and temperature during reduction (e.g., 72°C for hydrolysis) significantly impact yields . Alternative methods, such as catalytic hydrogenation, may reduce competing side products .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Key techniques include:

- NMR spectroscopy : Confirm substituent positions (e.g., cyclopentyloxy and methoxy groups) via H and C chemical shifts.

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns using high-resolution MS.

- X-ray crystallography : Resolve crystal structure to validate stereochemistry, if applicable.

- Elemental analysis : Confirm chloride content in the hydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability?

The hydrochloride salt is hygroscopic and light-sensitive. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Desiccants like silica gel should be used to prevent moisture absorption. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during the alkylation step of the synthesis?

Alkylation of phenolic intermediates (e.g., 2-methoxy-5-nitrophenol) with cyclopentyl bromide may produce regioisomers due to competing O- vs. N-alkylation. Steric hindrance from the cyclopentyl group and electronic effects of the nitro substituent influence selectivity. Monitoring reaction progress via TLC or HPLC-MS helps identify byproducts early .

Q. How can researchers resolve discrepancies in reported yields for nitro-to-aniline reductions?

Variability in reduction yields (e.g., 38–85%) arises from differences in catalyst loading (Pd/C vs. Raney Ni), hydrogen donors (ammonium formate vs. H gas), and solvent systems (THF vs. ethanol). Systematic screening of reductants and reaction conditions (e.g., pH, temperature) is recommended. Contradictory data may also stem from impurities in starting materials .

Q. What strategies mitigate degradation during long-term stability studies of the hydrochloride salt?

Degradation pathways include hydrolysis of the cyclopentyloxy group and oxidation of the aniline moiety. Accelerated stability testing under oxidative (HO) and hydrolytic (acid/base) conditions can identify degradation products. Stabilizers like antioxidants (e.g., BHT) or pH buffers may extend shelf life .

Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?

The hydrochloride salt enhances aqueous solubility compared to the free base, improving bioavailability. Solubility profiles can be assessed via shake-flask methods in buffers (pH 1–7.4). Salt dissociation constants (pKa) and logP values should be experimentally determined to predict partitioning behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.